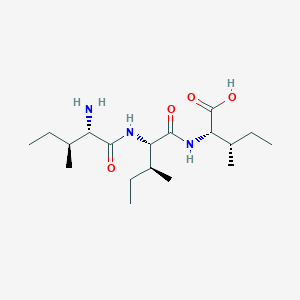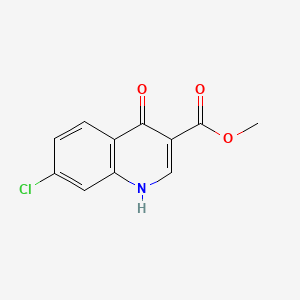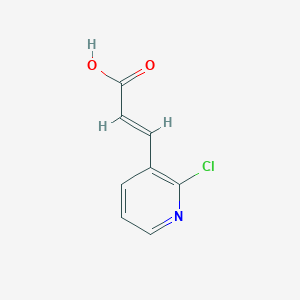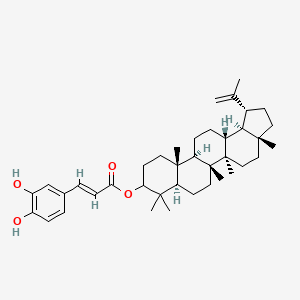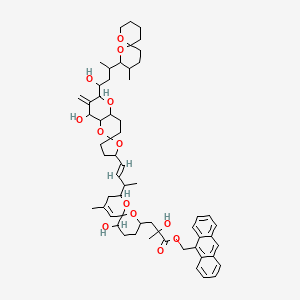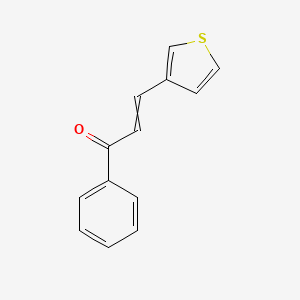![molecular formula C14H14Pd B1149569 (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent CAS No. 105333-10-6](/img/no-structure.png)
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95%” is a compound with the linear formula: Pd (η5-C5H5) (η3-1-PhC3H4). It has a molecular weight of 288.68 . This compound is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula Pd (η5-C5H5) (η3-1-PhC3H4). This indicates that it contains a palladium atom coordinated to a cyclopentadienyl ring and a phenyl-propenyl group .Chemical Reactions Analysis
This compound is often used as a catalyst in various chemical reactions, including Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 45-47 °C. It should be stored at a temperature between 2-8°C .科学的研究の応用
Sustainable Palladium Catalysis
Palladium (Pd) is integral in synthetic chemistry, catalytic converters, and electronic equipment. Strategies for sustainable use include low-loading catalysis, recyclable catalyst systems, and utilizing palladium recovered from secondary sources (urban mining). The pursuit of sustainable catalysis emphasizes the importance of low-loading and reusable catalysts that minimize environmental and financial costs associated with palladium. This approach aligns with efforts to develop catalysts from palladium sourced from end-of-life materials, promising a more sustainable trajectory for its use in catalysis (McCarthy, Braddock, & Wilton‐Ely, 2021).
Palladium in Environmental Analysis
The review of electrothermal atomization (ETA) and vaporization (ETV) techniques for environmental sample analysis highlights palladium's role in controlling chloride interference, a common issue in the determination of various elements. The use of reduced palladium as a modifier in these methods exemplifies its utility in enhancing analytical accuracy and efficiency, showcasing palladium's versatility beyond organic synthesis (Vale & Welz, 2002).
Catalytic Applications and Antimicrobial Activity
Palladacycles have garnered attention for their antimicrobial properties, revealing the potential of palladium compounds in biomedical applications beyond their well-established role in catalysis. This research underscores the exploration of palladium-based compounds for novel uses, including fighting bacterial, fungal, and protozoal infections, which marks a significant shift towards utilizing transition metals in medicinal chemistry (Elgazwy et al., 2012).
Palladium Nanoparticles in Technology and Medicine
The development and application of palladium nanoparticles (Pd-NPs) are investigated for their unique physicochemical properties and potential in various fields, including medicine, drug delivery, cancer treatment, and sensors. This research emphasizes the environmentally friendly synthesis approaches and the influence of factors like plant extract concentration, pH, and metal salts on the nanoparticles' characteristics. The exploration of green synthesis methods highlights the commitment to sustainable practices in the advancement of nanotechnology and its applications (Bi & Srivastava, 2022).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to handle chemical compounds with care. Avoid breathing in any vapors, avoid contact with skin and eyes, and use personal protective equipment. Always ensure adequate ventilation and remove all sources of ignition .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent' involves the reaction of cyclopentadiene with phenylacetylene in the presence of palladium catalyst. The resulting intermediate is then reacted with palladium chloride to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Phenylacetylene", "Palladium catalyst", "Palladium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with phenylacetylene in the presence of palladium catalyst to form the intermediate (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium.", "Step 2: The intermediate is then reacted with palladium chloride to form the final product '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent'." ] } | |
CAS番号 |
105333-10-6 |
分子式 |
C14H14Pd |
分子量 |
288.68096 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)
